

Application Notes: Metabolic Labeling with Cyanine5.5 Alkyne

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Compound of Interest		
Compound Name:	Cyanine5.5 alkyne chloride	
Cat. No.:	B12278790	Get Quote

Introduction

Metabolic labeling is a powerful technique for studying the dynamics of biomolecules within living systems. It involves the introduction of a bioorthogonal functional group, such as an alkyne, into a specific class of biomolecules (e.g., proteins, glycans, lipids) through the cell's natural metabolic pathways. These tagged biomolecules can then be visualized and quantified through a highly specific and efficient chemical ligation reaction with a complementary probe. Cyanine5.5 (Cy5.5) alkyne is a near-infrared (NIR) fluorescent probe that is ideal for this purpose. Its alkyne group readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction with azide-modified biomolecules.[1][2][3] The NIR fluorescence of Cy5.5 offers significant advantages for in vitro and in vivo imaging, including deeper tissue penetration and reduced autofluorescence from biological samples.[2]

Principle of the Method

The metabolic labeling workflow using Cyanine5.5 alkyne consists of two main steps:

Metabolic Incorporation of an Azide-Modified Precursor: Cells or organisms are incubated with a synthetic precursor molecule containing an azide group. This precursor is designed to be recognized and incorporated into a specific class of biomolecules by the cellular machinery. For example, azido-sugars like N-azidoacetylmannosamine (ManNAz) are used to label glycans, while azido-amino acids can be used to label newly synthesized proteins.[5]
 [6]



Click Chemistry Ligation with Cyanine5.5 Alkyne: After metabolic incorporation, the azide-tagged biomolecules are specifically detected by a click reaction with Cyanine5.5 alkyne.
 This reaction is typically catalyzed by copper(I) and results in the formation of a stable triazole linkage, covalently attaching the Cy5.5 fluorophore to the target biomolecule.[1][2][7]
 The labeled biomolecules can then be visualized and quantified using various fluorescence-based techniques.

Key Features and Advantages:

- High Specificity: The azide-alkyne click chemistry reaction is bioorthogonal, meaning it does not interfere with native biological processes.[8][9]
- High Efficiency: The copper-catalyzed click reaction is fast and high-yielding, even at low concentrations of reactants.[8][9]
- Near-Infrared Detection: Cyanine5.5 is a NIR dye with excitation and emission maxima around 678 nm and 694 nm, respectively, which minimizes background autofluorescence from biological samples and allows for deeper tissue imaging.[2]
- Versatility: This method can be applied to label various classes of biomolecules by using the appropriate azide-modified precursor.
- Quantitative Analysis: The fluorescence signal from Cy5.5 is proportional to the amount of labeled biomolecule, enabling quantitative analysis through techniques like flow cytometry and fluorescence microscopy.[10]

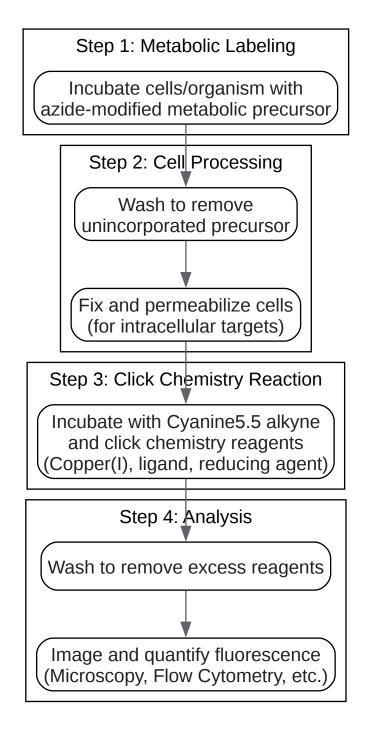
Applications:

- Glycan Labeling and Analysis: Studying the dynamics of protein glycosylation by metabolically labeling glycans with azido-sugars.
- Protein Synthesis Monitoring: Tracking newly synthesized proteins by incorporating azidoamino acids.
- Lipid Trafficking and Metabolism: Visualizing the localization and dynamics of lipids by using azido-fatty acid analogs.



- In Vivo Imaging: The NIR properties of Cy5.5 make it suitable for non-invasive imaging of metabolic processes in living organisms.[1][4]
- Drug Development: Assessing the effects of drugs on metabolic pathways and biomolecule synthesis.

Experimental Workflow





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Caption: General workflow for metabolic labeling with an azide precursor and detection with Cyanine5.5 alkyne.

Experimental Protocols Protocol 1: Metabolic Labeling of Cell Surface

Sialoglycans

This protocol describes the labeling of sialoglycans on the surface of cultured mammalian cells using N-azidoacetylmannosamine (ManNAz) and subsequent detection with Cyanine5.5 alkyne.

Materials:

- Mammalian cells (e.g., HeLa, Jurkat)
- · Complete cell culture medium
- N-azidoacetylmannosamine (ManNAz)
- Phosphate-buffered saline (PBS)
- Cyanine5.5 alkyne
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Fluorescence microscope or flow cytometer

Procedure:



· Metabolic Labeling:

- Plate cells at an appropriate density and allow them to adhere overnight.
- Prepare a stock solution of ManNAz in complete culture medium.
- Replace the culture medium with the ManNAz-containing medium (final concentration typically 25-50 μM).
- Incubate the cells for 24-48 hours under normal culture conditions (37°C, 5% CO₂).

Cell Preparation:

- Gently wash the cells three times with ice-cold PBS to remove unincorporated ManNAz.
- For imaging of cell surface glycans, proceed directly to the click reaction (Step 3). For intracellular targets, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by three washes with PBS. Then, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

• Click Chemistry Reaction:

- Prepare the click reaction cocktail immediately before use. For a 1 mL reaction volume:
 - 1 μL of 10 mM Cyanine5.5 alkyne in DMSO (final concentration 10 μM)
 - 20 μL of 50 mM CuSO₄ in water (final concentration 1 mM)
 - 20 μL of 50 mM THPTA in water (final concentration 1 mM)
 - 100 μL of 100 mM sodium ascorbate in water (final concentration 10 mM)
 - 859 µL of PBS
- Note: Always add the sodium ascorbate last to initiate the reaction.
- Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.



- Washing and Analysis:
 - Wash the cells three times with PBS.
 - If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
 - Image the cells using a fluorescence microscope with appropriate filters for Cyanine5.5 (Excitation/Emission ~678/694 nm) or analyze by flow cytometry.

Protocol 2: In-Gel Fluorescence Detection of Prenylated Proteins

This protocol describes the metabolic labeling of prenylated proteins using an alkyne-modified isoprenoid analog and subsequent detection by in-gel fluorescence after click reaction with Cyanine5.5 azide.

Materials:

- Mammalian cells
- Alkyne-modified isoprenoid analog (e.g., C15Alk)
- Cell lysis buffer (e.g., RIPA buffer)
- Protein quantitation assay (e.g., BCA assay)
- Cyanine5.5 azide
- Click chemistry reagents (as in Protocol 1)
- SDS-PAGE gels
- Fluorescence gel scanner

Procedure:

Metabolic Labeling:



- Culture cells and treat with 10-50 μM of the alkyne-modified isoprenoid analog for 24 hours.[10]
- · Cell Lysis and Protein Quantitation:
 - Wash the cells with PBS and lyse them using a suitable lysis buffer.
 - Clarify the lysate by centrifugation.
 - Determine the protein concentration of the supernatant.
- · Click Chemistry Reaction in Lysate:
 - To 50 μg of protein lysate, add the click reaction cocktail containing Cyanine5.5 azide.
 - Incubate for 1 hour at room temperature.
- Protein Precipitation and Resuspension:
 - Precipitate the protein to remove excess reagents (e.g., with chloroform/methanol).
 - Resuspend the protein pellet in SDS-PAGE sample buffer.
- SDS-PAGE and In-Gel Fluorescence:
 - Separate the proteins on an SDS-PAGE gel.
 - Scan the gel using a fluorescence gel scanner with settings appropriate for Cyanine5.5.

Data Presentation

Table 1: Spectral Properties of Cyanine 5.5 Alkyne



Property	Value	Reference
Excitation Maximum (nm)	~678	[2]
Emission Maximum (nm)	~694	[2]
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	190,000	[2]
Quantum Yield	High	N/A
Recommended Laser Lines (nm)	670-680	N/A

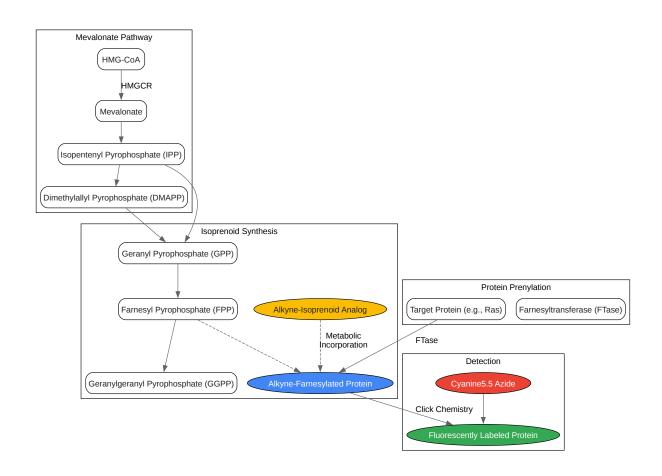
Table 2: Example Quantitative Data from Metabolic Labeling Experiments



Applicati on	Cell Type	Labeling Reagent	Detection Reagent	Analysis Method	Key Finding	Referenc e
Glycan Labeling	Jurkat	Ac₄ManNA z	DBCO-Cy5	Flow Cytometry	Significant increase in Cy5 fluorescenc e intensity after labeling.	[11]
Prenylome Imaging	HeLa	C15Alk	5-Fam- PEG-N₃	Flow Cytometry & Microscopy	22% higher level of prenylated proteins in autophagy-compromis ed cells.	[10][12]
Glycoprotei n Detection	Pro5 and Lec8	Azido- GalNAc	Alkyne-Cy5	2D-DIGE	Detection of differentiall y expressed glycoprotei ns between cell lines.	[6]

Signaling Pathway Diagram





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